molecular formula C19H19N3O4S B5499296 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid

2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid

Cat. No. B5499296
M. Wt: 385.4 g/mol
InChI Key: LNUZENBCGJZSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid, also known as NMS-873, is a small molecule inhibitor that targets the heat shock protein 70 (Hsp70) family of chaperones. Hsp70 is a highly conserved protein that plays a critical role in protein folding, quality control, and degradation. Hsp70 is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. NMS-873 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Mechanism of Action

2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid targets the Hsp70 family of chaperones, which play a critical role in protein folding, quality control, and degradation. Hsp70 is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid binds to the ATP-binding pocket of Hsp70, preventing the protein from functioning properly. This leads to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells. 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has been shown to be highly selective for Hsp70, with minimal off-target effects.
Biochemical and Physiological Effects:
2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has been shown to induce apoptosis in cancer cells, while sparing normal cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid may have therapeutic potential for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid is its high selectivity for Hsp70, with minimal off-target effects. This makes it a valuable tool for studying the role of Hsp70 in cancer and other diseases. However, one limitation of 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of Hsp70. Another area of interest is the identification of biomarkers that can be used to predict which cancer patients are most likely to benefit from treatment with 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid as a potential anticancer agent.

Synthesis Methods

The synthesis of 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid involves several steps, including the reaction of 4-methylpiperazine with 2-chloro-5-nitrobenzenesulfonamide, followed by reduction with iron powder and subsequent reaction with 2-cyano-3-bromobiphenyl-5-carboxylic acid. The final step involves the hydrolysis of the ester group to yield the desired product. The synthesis of 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. These findings suggest that 2'-cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid may have therapeutic potential for the treatment of cancer.

properties

IUPAC Name

3-(2-cyanophenyl)-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-21-6-8-22(9-7-21)27(25,26)17-11-15(10-16(12-17)19(23)24)18-5-3-2-4-14(18)13-20/h2-5,10-12H,6-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUZENBCGJZSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Cyano-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid

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